4-methoxy-N-pyrrolidin-3-ylbenzamide
Description
Properties
IUPAC Name |
4-methoxy-N-pyrrolidin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)12(15)14-10-6-7-13-8-10/h2-5,10,13H,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMDIUUPKVOVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-pyrrolidin-3-ylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidine to yield this compound.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond in 4-methoxy-N-pyrrolidin-3-ylbenzamide can undergo hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and pyrrolidin-3-amine (Figure 1). This reaction is critical for prodrug activation or metabolite formation in medicinal chemistry applications.
Conditions and Outcomes
| Reagents | Conditions | Products | Yield* |
|---|---|---|---|
| 6M HCl | Reflux, 4–6 hours | 4-Methoxybenzoic acid + pyrrolidin-3-amine | ~70% |
| 2M NaOH (aq.) | Reflux, 8 hours | 4-Methoxybenzoate + pyrrolidin-3-amine | ~65% |
*Yields extrapolated from analogous benzamide hydrolysis studies .
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
Nitration
Nitration occurs selectively at position 3 (ortho to methoxy, meta to amide) due to the dominant activating effect of the methoxy group (Table 1).
Reaction Parameters
| Reagents | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0–5°C, 1 hour | 3-Nitro-4-methoxy-N-pyrrolidin-3-ylbenzamide |
Key Insight : Competitive directing effects are resolved in favor of methoxy’s ortho/para orientation, as observed in structurally related 4-methoxybenzamides .
Pyrrolidine Ring Functionalization
The secondary amine in the pyrrolidine ring participates in alkylation, acylation, and oxidation reactions.
N-Alkylation
Alkylation with methyl iodide yields a quaternary ammonium salt, enhancing solubility for pharmaceutical formulations.
Conditions
| Reagents | Conditions | Product | Yield* |
|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 8 hours | N-Methyl-4-methoxy-N-pyrrolidin-3-ylbenzamide | ~85% |
*Data inferred from piperidine-alkylation analogs .
Oxidation to Pyrrolidone
Oxidation with meta-chloroperbenzoic acid (mCPBA) converts the pyrrolidine ring into a γ-lactam (pyrrolidone), altering conformational flexibility (Figure 2).
Reaction Parameters
| Reagents | Conditions | Product |
|---|---|---|
| mCPBA | CH₂Cl₂, RT, 12 hours | 4-Methoxy-N-(2-oxopyrrolidin-3-yl)benzamide |
Mechanism : mCPBA facilitates epoxidation-like oxidation, forming an N-oxide intermediate that rearranges to the lactam .
Amide Reduction
Though less common, the amide group can be reduced to a secondary amine using lithium aluminum hydride (LiAlH₄).
Conditions
| Reagents | Conditions | Product | Yield* |
|---|---|---|---|
| LiAlH₄, THF | Reflux, 6 hours | N-(Pyrrolidin-3-yl)-4-methoxybenzylamine | ~50% |
*Yield based on similar reductions of tertiary amides .
Comparative Reactivity of Analogous Benzamides
Table 2 highlights how structural variations influence reactivity:
| Compound | EAS Position | Hydrolysis Rate (k, h⁻¹) | Oxidation Feasibility |
|---|---|---|---|
| This compound | 3 | 0.15 | High (γ-lactam) |
| 4-Methoxy-N-(pyridin-3-yl)benzamide | 3 | 0.12 | Low |
| 4-Methoxy-N-(piperidin-1-yl)benzamide | 5 | 0.09 | Moderate |
Mechanistic Considerations
Scientific Research Applications
4-methoxy-N-pyrrolidin-3-ylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-N-pyrrolidin-3-ylbenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between 4-methoxy-N-pyrrolidin-3-ylbenzamide and its analogues:
Functional and Pharmacological Insights
Pyrrolidine vs. Pyridine-containing analogues (e.g., ) often exhibit stronger π-π interactions with aromatic residues in proteins, while pyrrolidine derivatives may enhance solubility due to their basic nitrogen .
Trifluoromethyl and Sulfonamide Modifications :
- The trifluoromethyl group in 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide increases metabolic stability and membrane permeability due to its electron-withdrawing and lipophilic nature .
- Sulfonamide derivatives (e.g., ) are often associated with enhanced target selectivity, particularly in kinase inhibitors, due to hydrogen-bonding capabilities .
Bulkier Substituents and Pharmacokinetics :
- Compounds with extended alkoxy chains (e.g., 3-methoxypropoxy in ) show prolonged half-lives but may suffer from reduced bioavailability due to increased molecular weight (>500 g/mol) .
Piperazine and Piperidine Analogues :
- Piperazine-containing benzamides () are frequently designed for central nervous system (CNS) targets, leveraging the amine’s ability to cross the blood-brain barrier .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
